6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
6-benzyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S.ClH/c26-22(29)21-17-10-11-28(13-15-6-2-1-3-7-15)14-20(17)33-24(21)27-23(30)18-12-16-8-4-5-9-19(16)32-25(18)31;/h1-9,12H,10-11,13-14H2,(H2,26,29)(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGREARPZXBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups, including chromene and thieno[2,3-c]pyridine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 496.0 g/mol. The presence of nitrogen and sulfur atoms in its structure classifies it as a heterocyclic compound. The compound's synthesis typically involves multi-step organic reactions that optimize yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O4S |
| Molecular Weight | 496.0 g/mol |
| Chemical Abstracts Number (CAS) | 1216672-58-0 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets in the central nervous system (CNS). Preliminary studies suggest that it may act as a potassium channel modulator, influencing neuronal excitability and neurotransmitter release. This mechanism is crucial for its potential neuropharmacological applications.
Anticancer Properties
Recent studies indicate that compounds similar to 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have demonstrated significant anticancer activity. For instance:
- In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The IC50 values for these compounds range significantly based on structural modifications.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 0.0585 |
| HeLa | 0.0692 |
| HT-29 | 0.00217 |
These results indicate that the structural characteristics of the compound play a critical role in enhancing its anticancer efficacy.
Neuropharmacological Effects
The compound has been investigated for its potential neuroprotective effects. It has shown promise in preclinical models for conditions such as anxiety and depression by modulating neurotransmitter systems. In particular, its ability to enhance GABAergic transmission may contribute to anxiolytic effects.
Antimicrobial Activity
In addition to its anticancer properties, preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Neuropharmacological Study : A study published in a pharmacology journal evaluated the effects of similar compounds on anxiety-like behavior in rodent models. Results indicated significant reductions in anxiety scores when administered at specific doses.
- Anticancer Efficacy : A comparative study assessed the cytotoxicity of various thieno[2,3-c]pyridine derivatives against cancer cell lines. The results highlighted the superior efficacy of compounds containing the chromene moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
